molecular formula C13H21ClN2 B3121036 4-(Methylamino)-1-benzylpiperidine monohydrochoride CAS No. 277745-24-1

4-(Methylamino)-1-benzylpiperidine monohydrochoride

Cat. No.: B3121036
CAS No.: 277745-24-1
M. Wt: 240.77 g/mol
InChI Key: WADHHGWHTPTKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylamino)-1-benzylpiperidine monohydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methylamino group attached to the piperidine ring and a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-1-benzylpiperidine monohydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Addition of the Methylamino Group: The methylamino group is introduced through a reductive amination reaction, where a methylamine reacts with the piperidine ring in the presence of a reducing agent.

    Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 4-(Methylamino)-1-benzylpiperidine monohydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-1-benzylpiperidine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: N-oxides of 4-(Methylamino)-1-benzylpiperidine.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Methylamino)-1-benzylpiperidine monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-1-benzylpiperidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.

    4-(Dimethylamino)pyridine: Contains a dimethylamino group instead of a methylamino group.

    4-(Methylamino)-1-benzylpiperidine: The free base form without the hydrochloride salt.

Uniqueness

4-(Methylamino)-1-benzylpiperidine monohydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its versatility in synthesis make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-benzyl-N-methylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12;/h2-6,13-14H,7-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADHHGWHTPTKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl chloroformate (4.44 g, 26.0 mmol) in ether (10 ml) was added dropwise to an ether (50 ml) solution of N-benzyl-4-piperidinamine (4.50 g, 23.6 mmol) and aqueous sodium hydrogen carbonate (50 ml) at 0° C. After addition was complete the reaction was warmed to room temperature and the layers separated, the organic layer was washed with brine, dried (MgSO4), filtered and the solvent removed under reduced pressure. The residue was dissolved in tetrahydrofuran (80 ml) and lithium aluminium hydride (2.69 g, 70.8 mmol) was added portionwise and the reaction heated under reflux for 12 hours. Upon cooling to 0° C. water (4 ml) was cautiously added followed by 2N sodium hydroxide (4 ml) and the precipitate removed by filtration. The solvent was removed under reduced pressure to yield a yellow oil which was dissolved in ether (100 ml) and hydrogen chloride gas was bubbled through to give a white precipitate. Filtration furnished the title compound as a white solid, 4.30 g.
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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